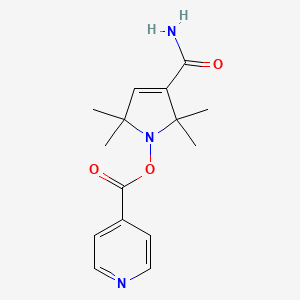![molecular formula C22H14O8 B5528485 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid](/img/structure/B5528485.png)
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid is an organic compound with the molecular formula C22H14O8. It is known for its complex structure, which includes a phthalic acid core substituted with a carboxyphenoxybenzoyl group.
Méthodes De Préparation
The synthesis of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid typically involves multi-step organic reactions. One common method includes the esterification of phthalic anhydride with 4-hydroxybenzoic acid, followed by subsequent carboxylation and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid has several scientific research applications:
Material Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Fluorescence Sensing: The compound’s derivatives are employed in the development of fluorescent sensors for detecting various analytes, including nitrobenzene and metal ions.
Photocatalysis: It is used in the design of photocatalysts for environmental remediation, such as the degradation of organic pollutants under light irradiation.
Mécanisme D'action
The mechanism of action of 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid in its applications involves its ability to form stable complexes with metal ions. These complexes exhibit unique electronic and structural properties that enable their use in sensing and catalysis. The molecular targets include metal ions and organic pollutants, and the pathways involve coordination chemistry and photochemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid include:
4-(4-carboxyphenoxy)isophthalic acid: This compound has a similar structure but with different substitution patterns on the phthalic acid core.
4-(4-carboxyphenoxy)terephthalic acid: Another related compound with variations in the positioning of the carboxyphenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
IUPAC Name |
4-[4-(4-carboxyphenoxy)benzoyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(14-5-10-17(21(26)27)18(11-14)22(28)29)12-1-6-15(7-2-12)30-16-8-3-13(4-9-16)20(24)25/h1-11H,(H,24,25)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVBRPYFZIZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(ethylamino)carbonyl]amino}benzoate](/img/structure/B5528406.png)


![2-(4-fluoro-3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5528424.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5528430.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B5528433.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528439.png)

![(1S,5R)-3-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5528452.png)
![3-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5528459.png)

methylene]-3-nitrobenzohydrazide](/img/structure/B5528469.png)

![9-[(2,3-Dichlorophenyl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528482.png)
